O-TBDPS-Podophyllotoxin
Description
Overview of Aryltetralin Lignans (B1203133) as Natural Product Scaffolds
Aryltetralin lignans are a significant class of naturally occurring secondary metabolites characterized by a core structure formed from the oxidative dimerization of two phenylpropanoid units. researchgate.net These compounds are widely distributed in the plant kingdom and exhibit a diverse range of potent biological activities, including antiviral, antibacterial, anti-inflammatory, and antineoplastic properties. researchgate.netnih.govrsc.org The structural complexity and pharmacological relevance of aryltetralin lignans have made them attractive targets for both isolation from natural sources and chemical synthesis. nih.gov
The fundamental aryltetralin scaffold provides a versatile platform for structural modifications, leading to a wide array of derivatives with distinct biological profiles. nih.gov Researchers have explored various synthetic strategies, including the oxo-ester route, the dihydro-dihydroxy acid route, the tandem conjugate addition route, and the Diels-Alder route, to access these complex molecules. nih.gov Furthermore, chemoenzymatic approaches, which utilize enzymes to catalyze key steps, have emerged as powerful methods for the stereoselective synthesis of aryltetralin lignans. nih.govchemrxiv.org
Historical Context of Podophyllotoxin (B1678966) Research as a Lead Compound
Podophyllotoxin, a prominent member of the aryltetralin lignan (B3055560) family, was first isolated in 1880. nih.gov It is primarily extracted from the rhizomes of Podophyllum species. nih.govresearchgate.net Historically, extracts containing podophyllotoxin were used in traditional medicine for various purposes. nih.govresearchgate.net In the mid-20th century, scientific investigation revealed its potent cytotoxic and antimitotic activities, establishing it as a significant lead compound in the development of anticancer drugs. nih.govresearchgate.net
The initial clinical use of podophyllotoxin itself was hampered by its systemic toxicity. nih.gov This limitation spurred extensive research into the synthesis of less toxic and more effective derivatives. nih.govmdpi.com These efforts led to the development of clinically successful anticancer drugs such as etoposide (B1684455) and teniposide (B1684490). nih.govresearchgate.net These semi-synthetic derivatives, while structurally related to podophyllotoxin, exhibit a different mechanism of action, primarily targeting the enzyme topoisomerase II rather than tubulin polymerization. nih.govnih.govnih.gov The journey from the natural product to these life-saving drugs highlights the critical role of podophyllotoxin as a foundational scaffold in medicinal chemistry.
Classification and Structural Diversity of Podophyllotoxin Analogues
The structural framework of podophyllotoxin offers multiple sites for chemical modification, leading to a vast and diverse library of analogues. These analogues can be broadly classified based on the region of the molecule that has been altered. Key areas of modification include the C-4 position, the E-ring, and the glycosidic moiety in semi-synthetic derivatives. nih.govmdpi.com
Modifications at the C-4 position have been particularly fruitful, yielding compounds with altered stereochemistry and biological activity. nih.gov For instance, the epimerization at C-4 from the trans-lactone of podophyllotoxin to the cis-lactone of epipodophyllotoxin (B191179) was a crucial step in the development of etoposide. nih.gov Further substitutions at this position with various groups, including amino and triazole functionalities, have been explored to enhance anticancer potency and overcome drug resistance. frontiersin.orgnih.gov
Alterations to the E-ring, specifically the trimethoxyphenyl group, have also been investigated. mdpi.com Studies have shown that the substitution pattern on this aromatic ring can significantly influence the biological activity of the resulting analogues. nih.gov Additionally, the development of glycosidic derivatives, such as etoposide and teniposide, where a sugar moiety is attached to the core structure, has been a highly successful strategy. mdpi.com This glycosylation can alter the compound's solubility, bioavailability, and mechanism of action. mdpi.com The continuous exploration of these structural modifications underscores the remarkable versatility of the podophyllotoxin scaffold in generating novel therapeutic agents. mdpi.comfrontiersin.org
O-TBDPS-Podophyllotoxin
This compound is a synthetically derived analogue of podophyllotoxin. The designation "O-TBDPS" indicates the presence of a tert-butyldiphenylsilyl ether group attached to the podophyllotoxin core. This modification is a common strategy in organic synthesis to protect a hydroxyl group, allowing for selective reactions at other positions of the molecule.
Chemical Properties of this compound
The introduction of the bulky TBDPS protecting group significantly alters the physicochemical properties of the parent podophyllotoxin molecule.
| Property | Value |
| Molecular Formula | C₃₈H₄₀O₈Si |
| Molecular Weight | 652.805 g/mol cymitquimica.com |
| Synonym | (5R,5aR,8aR,9R)-5-[tert-butyl(diphenyl)silyl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H- nih.govbenzofuro[5,6-f] researchgate.netcymitquimica.combenzodioxol-8-one cymitquimica.com |
| CAS Number | 178101-42-3 cymitquimica.com |
The TBDPS group is known for its stability under a wide range of reaction conditions, yet it can be selectively removed when desired. This characteristic makes this compound a valuable intermediate in the synthesis of more complex podophyllotoxin derivatives. The presence of the silyl (B83357) ether also increases the lipophilicity of the compound compared to the parent podophyllotoxin.
Research Findings on this compound
Research involving this compound has primarily focused on its utility as a synthetic intermediate. The protection of the hydroxyl group allows for chemical transformations at other reactive sites of the podophyllotoxin scaffold. For instance, the lactone ring can be modified without affecting the protected hydroxyl group.
While the primary role of this compound is in chemical synthesis, the introduction of the TBDPS group can also influence its biological activity. The increased lipophilicity may affect its ability to cross cell membranes. However, detailed studies on the specific biological activities of this compound itself are limited, as it is typically deprotected in the final steps of a synthetic sequence to yield the desired bioactive compound.
In the broader context of podophyllotoxin research, the use of protecting groups like TBDPS is crucial for the systematic exploration of structure-activity relationships. By selectively modifying different parts of the molecule, chemists can gain insights into which structural features are essential for biological activity. This knowledge is instrumental in the rational design of new and improved podophyllotoxin-based therapeutic agents.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C38H40O8Si |
|---|---|
Molecular Weight |
652.8 g/mol |
IUPAC Name |
(5R,5aR,8aR,9R)-5-[tert-butyl(diphenyl)silyl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C38H40O8Si/c1-38(2,3)47(24-13-9-7-10-14-24,25-15-11-8-12-16-25)46-35-27-20-30-29(44-22-45-30)19-26(27)33(34-28(35)21-43-37(34)39)23-17-31(40-4)36(42-6)32(18-23)41-5/h7-20,28,33-35H,21-22H2,1-6H3/t28-,33+,34-,35-/m0/s1 |
InChI Key |
UYVUMUKFPSIEAL-CPIBNWGPSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC)OC |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OC)OC |
Origin of Product |
United States |
Structural Modifications and Analog Design of Podophyllotoxin Derivatives
Design Principles for Modifying the Podophyllotoxin (B1678966) Skeleton
The core principle behind modifying the podophyllotoxin skeleton is to enhance its therapeutic index by increasing its anticancer activity while minimizing toxicity. bohrium.com Modifications across all five rings have been explored, with the C, D, and E rings being the most common targets. mdpi.comnih.gov The strategic introduction of a protecting group, creating an intermediate like O-TBDPS-Podophyllotoxin, is a key step that enables selective modifications at other positions of the molecule.
Modifications of the A-Ring
The A-ring, a dioxole, is generally considered important for the biological activity of podophyllotoxin derivatives. nih.gov However, some modifications have been investigated.
Ring Opening: Selective cleavage of the A-ring using methods like the Schreier's method results in 6,7-dihydroxy derivatives. encyclopedia.pub While these "ring-A-open" compounds have been synthesized and tested, they generally exhibit lower biological activity compared to the parent compound with an intact A-ring, suggesting the importance of this ring system for inhibiting DNA topoisomerase II. nih.govmdpi.com
Replacement: In some studies, the A-ring has been replaced with other cyclic systems, such as a pyridazine (B1198779) ring. This particular modification, however, led to a decrease in both cytotoxicity and topoisomerase II inhibitory activity. mdpi.com
A series of A-ring opened compounds with a demethylated 4'-position on the E-ring showed potent anti-HIV activity, indicating that for certain biological targets, A-ring modification could be beneficial. mdpi.comcapes.gov.br
Modifications of the B-Ring
Modifications to the B-ring of the podophyllotoxin skeleton are less common compared to other rings. nih.gov Early research indicated that alterations to the B-ring often lead to a loss of activity. pharmacophorejournal.com
However, some studies have explored the introduction of substituents or the replacement of the ring itself. For example, introducing a hydroxyl group into the B-ring of epipodophyllotoxin (B191179) was found to significantly improve its ability to inhibit topoisomerase II. nih.gov Furthermore, replacing the alkoxy-substituted benzene (B151609) B-ring with a pyrazole (B372694) moiety has yielded compounds with antiproliferative activities comparable to the clinical drug etoposide (B1684455). nih.gov The natural products α-peltatin and β-peltatin, which are themselves B-ring modified podophyllotoxins, have shown notable antiviral and antitumor activities. nih.gov
C-Ring Modifications (e.g., at C-7, C-4)
The C-ring is a major site for structural derivatization, with the C-4 position being particularly crucial as it has been identified as a binding site for topoisomerase II. mdpi.comnih.gov Rational modifications at C-4 can enhance cytotoxic activity, improve water solubility, and overcome drug resistance. encyclopedia.pubnih.gov
The C-7 position has been a frequent target for introducing various heterocyclic systems to explore new structure-activity relationships. chim.it These modifications are often achieved by first converting the C-7 hydroxyl group into a better leaving group, such as a bromo or chloro derivative, followed by nucleophilic substitution with the desired heterocycle. chim.it
Nitrogen-Containing Heterocycles: A wide array of nitrogen-containing heterocycles, including imidazoles, triazoles, and pyrazines, have been attached at C-7. chim.it For instance, 1,2,3-triazole derivatives, often synthesized via "click chemistry," have shown promising cytotoxic activities. chim.it Similarly, pyrazine (B50134) derivatives have demonstrated significantly enhanced anti-tumor activity. chim.it
Other Heterocycles: Besides nitrogen-based rings, other heterocyclic systems like tetrahydropyran (B127337) and tetrahydrothiopyran (B43164) have also been introduced at the C-7 position. chim.it
The following table summarizes some examples of heterocyclic modifications at C-7 and their reported outcomes.
| Heterocycle Introduced at C-7 | Synthetic Strategy | Reported Biological Activity |
| 1,2,3-Triazoles | Click chemistry (copper-catalyzed cycloaddition) | Good cytotoxicity, with some regioisomers showing even better activity. chim.it |
| Pyrazine | Biotransformation process | Significantly enhanced anti-tumor activity. chim.it |
| Imidazolium salts | Nucleophilic substitution with N-substituted imidazoles | Used as precursors for palladium N-heterocyclic carbene ligands. chim.it |
| Tetrazoles | Reaction of azidoepipodophyllotoxin with cyano compounds | Inhibitors of tubulin polymerization with IC50 values in the micromolar range. chim.it |
| Imides (Succinimide, Phthalimide) | Coupling with 7β-bromo-7-deoxypodophyllotoxin | Good cytotoxicity with IC50 values in the nanomolar to micromolar range. chim.it |
Dimerization, the strategy of linking two podophyllotoxin molecules together, has been explored as a method to potentially enhance biological activity. The C-4 position is a common point of connection for creating these dimeric structures. nih.gov This often involves introducing a reactive group at C-4, such as an azide (B81097), which can then be used in a coupling reaction. nih.gov
Linker-Mediated Dimerization: Various linkers have been used to connect two podophyllotoxin units. For example, dipropargyl functionalized linkers can be coupled with 4β-azido-podophyllotoxin derivatives using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form triazole-linked dimers. nih.gov Dicarboxylic acids have also been used to create ester-linked dimers. rsc.org
Structure-Activity Relationships of Dimers: Research has shown that the nature and length of the linker between the two podophyllotoxin moieties can significantly affect the anticancer activity of the resulting dimer. mdpi.com For instance, one study found that for a series of ester-linked dimers, the anticancer activity decreased as the length of the linker increased. rsc.org In another series of compounds, a derivative with a specific spacer was found to be highly active against five different cancer cell lines. mdpi.com However, some studies have concluded that dimerization may not always be a successful strategy for improving the potency of podophyllotoxin derivatives, as many of the synthesized dimers displayed weak anticancer activity. nih.gov
The table below presents data on some dimeric podophyllotoxin derivatives.
| Linker Type | Coupling Chemistry | Key Findings |
| Triazole-based linkers | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Most synthesized dimers showed weak anticancer activity against a panel of human cancer cell lines. nih.gov |
| Dicarboxylic acid (ester linkage) | Condensation reaction | Anticancer activity decreased as the linker length increased. rsc.org |
| Disulfide bond | Condensation reaction | Incorporation of a disulfide bond in the linker increased anticancer activity compared to a similar length carbon-linker. rsc.org |
| Various spacers | Not specified | The spacer between the two podophyllotoxin units was found to greatly influence their activity. mdpi.com |
D-Ring (Lactone) Modifications
The trans-fused γ-lactone D-ring is generally considered a strict requirement for the potent antitumor activity of podophyllotoxin, as it is susceptible to isomerization to the less active cis-fused picropodophyllotoxin. nih.gov Therefore, modifications that open this lactone ring are often undesirable as they can lead to a loss of cytotoxicity. nih.gov
Despite this, some research has been conducted on D-ring modified analogs.
Ring Opening: A series of D-ring opened deoxypodophyllotoxin (B190956) derivatives were synthesized. While many were less cytotoxic than the parent compound, some showed selective activity against specific cancer cell lines, such as the HL-60 leukemia cell line. mdpi.com
Further Modifications: The opened lactone can be further modified. For example, oxidation at C-9 followed by derivatization has led to the synthesis of esters, amides, and nitriles. mdpi.com An ethyl hydrazide derivative of a delactonized D-ring compound was found to be more cytotoxic than its parent compound. nih.gov
These studies, although less common, suggest that in some cases, D-ring modification could lead to compounds with unique activity profiles or could be a viable strategy for developing agents with different therapeutic applications, such as immunosuppression. nih.gov
E-Ring (Trimethoxyphenyl) Modifications
The 3,4,5-trimethoxyphenyl moiety, known as the E-ring, is a critical component for the biological activity of podophyllotoxin. While many modifications can lead to a loss of activity, carefully designed alterations are being explored to create analogs with novel properties. The free rotation of the E-ring is considered necessary for the compound's antitumor activity. cuni.cz
Research into E-ring modifications has challenged long-held beliefs about its structure-activity relationship. For years, a free hydroxyl group at the 4'-position was considered essential for the topoisomerase II inhibitory activity of derivatives like etoposide. mdpi.com However, the synthesis of 4'-ester derivatives of GL-331, which retained inhibitory activity against tumor cells, demonstrated that this position could be modified. mdpi.com
Other strategies for E-ring modification involve more significant structural changes. One approach includes the oxidation of the trimethoxyphenyl moiety to an ortho-quinone. researchgate.net This reactive intermediate can then be condensed with various molecules, such as diamines and enamines, to form new heterocyclic systems fused to the podophyllotoxin scaffold, leading to compounds that maintain cytotoxicity. researchgate.net The synthesis of 2-aza-podophyllotoxins, where an oxidized E-ring is an essential motif, has also been reported to yield compounds with significant activity against several human cancer cell lines. mdpi.com These approaches highlight that while the E-ring is vital, it is a viable target for modification to generate structural diversity and potentially new mechanisms of action.
Molecular Mechanisms of Action of Podophyllotoxin Derivatives in Vitro
Microtubule Dynamics Modulation
Derivatives of podophyllotoxin (B1678966) are well-documented as potent antimitotic agents that interfere with the normal function of microtubules, which are critical for cell division, structure, and intracellular transport.
Podophyllotoxin and its analogs are recognized as inhibitors of tubulin polymerization. mdpi.com This action prevents the formation of microtubules, which are essential components of the mitotic spindle during cell division. researchgate.netresearchgate.net The interference with microtubule assembly leads to the disassembly of existing microtubule structures. nih.gov At substoichiometric concentrations, podophyllotoxin can suppress the dynamic instability of microtubules, a key property for their function, without necessarily causing a complete breakdown of the microtubule network. nih.gov The inhibition of tubulin polymerization is a primary mechanism by which these compounds arrest the cell cycle in the G2/M phase. researchgate.net This disruption of microtubule dynamics is a hallmark of the "podophyllotoxin-like" activity. nih.gov
Table 1: Research Findings on Tubulin Polymerization Inhibition by Podophyllotoxin Analogs
| Compound/Analog | Observation | Cell Line/System | Reference |
|---|---|---|---|
| Podophyllotoxin | Causes complete microtubule disassembly at excess concentrations. | Purified tubulin | nih.gov |
| Podophyllotoxin Acetate (B1210297) | Induces G2/M phase arrest due to inhibition of microtubule polymerization. | NSCLC cells | nih.gov |
| Dihydropyridopyrazoles | Inhibit in vitro tubulin polymerization at low nanomolar concentrations. | Biochemical assay | researchgate.net |
| Acridinones | Inhibit tubulin assembly with IC50 values between 0.9 and 13 μM. | In vitro assay | researchgate.net |
| Natural Analogues (1-4) | Potent inhibitors of tubulin assembly. | Biochemical assay | acs.org |
The mechanism of tubulin inhibition is specifically linked to the compound's interaction with the colchicine (B1669291) binding site on the β-tubulin subunit. acs.org Podophyllotoxin and colchicine act as mutually competitive inhibitors, suggesting they share a common binding region. nih.gov This shared site is largely attributed to the trimethoxyphenyl moiety present in both molecules, which is a critical feature for binding. nih.gov The binding of podophyllotoxin to this site is rapid and has a high affinity. nih.gov By occupying the colchicine site, these derivatives prevent the conformational changes in tubulin necessary for it to polymerize into microtubules, thus destabilizing the entire microtubule structure. beilstein-journals.org
DNA Topoisomerase II Inhibition
While podophyllotoxin itself primarily targets tubulin, a significant shift in the mechanism of action is observed in some of its semi-synthetic derivatives, such as etoposide (B1684455) and teniposide (B1684490). mdpi.compharmacophorejournal.com These compounds, known as epipodophyllotoxins, are potent inhibitors of DNA topoisomerase II, an enzyme crucial for managing DNA tangles and supercoils during replication and transcription. pharmacophorejournal.comnih.gov The configuration at the C-4 position of the podophyllotoxin scaffold is a key determinant of whether the derivative will inhibit tubulin or topoisomerase II. nih.govnih.gov
Unlike catalytic inhibitors, epipodophyllotoxin (B191179) derivatives act as topoisomerase II "poisons." nih.gov Their mechanism involves the stabilization of a key intermediate in the enzyme's catalytic cycle known as the cleavable complex. pharmacophorejournal.commcmaster.ca In this complex, the enzyme is covalently bound to the 5' ends of the DNA after creating a double-strand break. nih.gov The drug interferes with the subsequent step of DNA religation, trapping the enzyme on the DNA and leading to an accumulation of these protein-linked DNA breaks. nih.govnih.gov This stabilization of the cleavable complex is the primary cytotoxic lesion induced by these agents. pharmacophorejournal.com
Table 2: Research Findings on Topoisomerase II Inhibition by Podophyllotoxin Derivatives
| Compound/Analog | Mechanism | Effect | Reference |
|---|---|---|---|
| Etoposide (VP-16) | Stabilizes DNA topoisomerase II-DNA cleavable complex. | Causes protein-linked DNA breaks. | nih.govmcmaster.ca |
| 4β-arylamino derivatives | Potent inhibitors of human DNA topoisomerase II. | Increased cytotoxicity in resistant cells. | bioline.org.br |
| 4β-1,2,3-triazole derivatives | Bind to topoisomerase-II. | More potent anticancer activity than etoposide. | nih.gov |
| GL331 | Functions as a topo II inhibitor. | Causes DNA double-strand breakage. | bioline.org.br |
The stabilization of the cleavable complex directly interferes with the DNA religation process. nih.gov Topoisomerase II normally resolves DNA topological problems by cutting both strands of the DNA helix, passing another segment of DNA through the break, and then resealing the strands. acs.org By preventing the re-ligation of the cleaved DNA, epipodophyllotoxins effectively convert the essential topoisomerase II enzyme into a cellular toxin that generates permanent, lethal double-strand breaks. nih.govnih.gov
Cell Cycle Perturbation and Apoptosis Induction
The dual mechanisms of microtubule disruption and topoisomerase II inhibition converge on a common cellular outcome: profound perturbation of the cell cycle, leading to programmed cell death, or apoptosis.
The disruption of mitotic spindle formation through tubulin polymerization inhibition causes cells to arrest in the G2/M phase of the cell cycle. researchgate.netresearchgate.netacs.orgkoreascience.krfrontiersin.org Similarly, the DNA damage incurred from topoisomerase II inhibition also triggers cell cycle checkpoints, leading to a blockade, frequently at the G2/M transition. bioline.org.brcuni.czfrontiersin.org This prolonged arrest prevents the cell from completing mitosis.
Ultimately, whether initiated by microtubule damage or DNA breaks, the sustained cell cycle arrest activates apoptotic pathways. researchgate.netnih.govkoreascience.krcuni.cznih.gov The induction of apoptosis is a key component of the anticancer activity of podophyllotoxin derivatives. koreascience.krresearchgate.net For instance, studies have shown that podophyllotoxin acetate induces apoptosis in non-small cell lung cancer cells following G2/M arrest and DNA damage. nih.gov Likewise, podophyllotoxin itself can induce apoptosis in colorectal cancer cells, which is associated with G2/M arrest. koreascience.krbiomolther.org
Table 3: Cellular Effects of Podophyllotoxin Derivatives
| Derivative | Effect | Cell Line | Reference |
|---|---|---|---|
| Podophyllotoxin | G2/M phase arrest, apoptosis induction. | HCT116 colorectal cancer | koreascience.krbiomolther.org |
| Podophyllotoxin Acetate | G2/M phase arrest, DNA damage, apoptosis. | A549, NCI-H1299 lung cancer | nih.gov |
| Apopicropodophyllotoxin | G2/M cell cycle arrest, apoptosis. | Lung cancer cells | cuni.cz |
| 1,2,3-triazole derivatives | G2/M phase arrest, apoptosis. | A549 lung cancer | frontiersin.org |
| GL331 | G2-phase arrest, apoptotic cell death. | Cancer cell lines | bioline.org.br |
Induction of G2/M Phase Arrest
A hallmark of podophyllotoxin and its derivatives is their ability to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase. cuni.cznih.govresearchgate.net This effect is foundational to their anticancer properties.
Microtubule Destabilization: Podophyllotoxin analogues are known to bind to the colchicine-binding site on β-tubulin. cuni.cz This interaction prevents the polymerization of tubulin into microtubules. Microtubules are essential components of the mitotic spindle, which is responsible for the segregation of chromosomes during mitosis. By inhibiting microtubule formation, these compounds effectively halt the cell cycle in the M phase, as the cell cannot form a functional mitotic spindle. cuni.cz Studies on various podophyllotoxin derivatives consistently demonstrate a significant accumulation of cells in the G2/M phase upon treatment. nih.govplos.org
| Compound | Cell Line | Effect | Key Molecular Markers |
|---|---|---|---|
| Podophyllotoxin | Human Colorectal Cancer (HCT116) | Induces G2/M phase arrest | Accumulation of mitotic cells nih.gov |
| Deoxypodophyllotoxin (B190956) | Human Gastric Cancer (SGC-7901) | Induces G2/M blockade | Increased Cyclin B1, decreased Cdc2 and Cdc25C nih.gov |
| Podophyllotoxin Derivative (a6) | Human Colorectal Carcinoma (HCT-116) | Induces G2/M cell cycle arrest | Not specified nih.gov |
| Acetyl Podophyllotoxin | Human Lung Cancer (A549) | Causes cell cycle arrest in G2/M phase | Disruption of microtubule networks nih.gov |
Mechanisms of Apoptosis
Prolonged arrest in the G2/M phase typically triggers programmed cell death, or apoptosis. Podophyllotoxin derivatives employ multiple pathways to induce apoptosis in cancer cells.
DNA Fragmentation: A key feature of apoptosis is the fragmentation of cellular DNA by endonucleases. While podophyllotoxin itself primarily targets tubulin, some of its clinically important derivatives, like etoposide, are potent inhibitors of topoisomerase II. cuni.cz This enzyme is crucial for resolving DNA topological problems during replication and transcription. Inhibition of topoisomerase II leads to the accumulation of DNA double-strand breaks, which is a strong signal for apoptosis. Although O-TBDPS-Podophyllotoxin's direct effect on topoisomerase II is not documented, it is plausible that the sustained mitotic arrest it likely induces could indirectly lead to DNA damage and subsequent fragmentation.
Mitochondrial Pathways: The intrinsic, or mitochondrial, pathway of apoptosis is a central mechanism for many anticancer agents, including podophyllotoxin derivatives. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.
Treatment with podophyllotoxin analogues has been shown to alter the balance of these proteins, favoring the pro-apoptotic members. mcmaster.ca This leads to mitochondrial outer membrane permeabilization (MOMP), a critical event in the apoptotic cascade. MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. mcmaster.ca Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, the initiator caspase of the mitochondrial pathway. Caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates. mcmaster.ca Studies on deoxypodophyllotoxin have shown it induces apoptosis via the intrinsic pathway, involving the activation of caspase-3 and PARP. researchgate.net It is therefore highly probable that this compound also triggers apoptosis through the mitochondrial pathway.
| Compound | Cell Line | Apoptotic Mechanism | Key Molecular Events |
|---|---|---|---|
| Podophyllotoxin | Human Colorectal Cancer (HCT116) | ROS-mediated apoptosis | Loss of mitochondrial membrane potential, multi-caspase activation digitellinc.comresearchgate.net |
| Deoxypodophyllotoxin | Oral Squamous Cell Carcinoma | Intrinsic cell death pathway | PARP and caspase-3 activation, downregulation of Mcl-1 researchgate.net |
| Apopicropodophyllotoxin | Lung Cancer Cells | Caspase activation | Activation of caspase-3, -8, and -9 cuni.czmcmaster.ca |
| Picropodophyllotoxin | Esophageal Squamous Cell Carcinoma | ROS-mediated apoptosis | Loss of mitochondrial membrane potential, multi-caspase activation jmb.or.kr |
Modulation of Cellular Signaling Pathways
Beyond their direct effects on the cell cycle and apoptosis, podophyllotoxin derivatives can modulate various cellular signaling pathways that are critical for tumor growth and spread.
Anti-angiogenesis and Anti-metastatic Effects (molecular pathways)
Anti-angiogenesis: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Podophyllotoxin and its derivatives have been shown to possess anti-angiogenic properties. cuni.cz One of the key molecular players in angiogenesis is the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR). While direct inhibition of VEGF by this compound has not been reported, deoxypodophyllotoxin has been shown to exert anti-angiogenic effects by inhibiting the proliferation, migration, and tube formation of endothelial cells. nih.gov This is often linked to the disruption of the endothelial cell cytoskeleton. nih.gov
Anti-metastatic Effects: Metastasis, the spread of cancer cells to distant sites, is a complex process involving cell invasion, migration, and adhesion. A critical step in invasion is the degradation of the extracellular matrix (ECM), which is mediated by a family of enzymes called matrix metalloproteinases (MMPs). nih.govchemrxiv.org Some natural compounds have been shown to inhibit metastasis by downregulating the expression and activity of MMPs, such as MMP-2 and MMP-9. While specific data for this compound is unavailable, the general anti-proliferative and pro-apoptotic effects of podophyllotoxin derivatives contribute to an anti-metastatic phenotype by reducing the primary tumor burden and the number of viable circulating tumor cells.
Structure Activity Relationship Sar Studies and Theoretical Analysis of Podophyllotoxin Derivatives
Elucidation of Essential Structural Features for Molecular Activity
The tetracyclic core of podophyllotoxin (B1678966) contains several structural elements that are crucial for its biological function. SAR studies have revealed that the molecule's potency is highly sensitive to changes in these features. researchgate.netresearchgate.net
The structure of podophyllotoxin is characterized by five rings (A-E) and seven chiral centers, making its stereochemistry a critical determinant of its activity.
Rings A, B, and D: The trimethoxyphenyl E-ring and the methylenedioxy A-ring are both considered vital for cytotoxic activity. researchgate.netresearchgate.net The trans-fused γ-lactone ring (Ring D) is also crucial; its modification often leads to a decrease in cytotoxicity. rsc.org
Stereochemistry at C1-C4: The natural configuration of podophyllotoxin includes a C1-β hydroxyl group and a trans relationship between the substituents at C2 and C3. The stereochemistry at C4, which links the C ring to the pendant E ring, is particularly significant. Podophyllotoxin itself has an α-configuration (axial) at C4 and primarily acts as a tubulin inhibitor. nih.gov In contrast, its epimer with a β-configuration (equatorial) at C4, known as epipodophyllotoxin (B191179), forms the basis for topoisomerase II inhibitors like etoposide (B1684455). nih.govsci-hub.se
The C4' Hydroxyl Group: The phenolic hydroxyl group at the C4' position of the E-ring is a key site for modification. pharmacophorejournal.com In podophyllotoxin, this group is methylated. In the highly potent topoisomerase II inhibitor etoposide, this methyl group is removed, leaving a free hydroxyl. tandfonline.com This 4'-OH is considered crucial for stabilizing the ternary complex between the drug, DNA, and topoisomerase II. pharmacophorejournal.com Attaching a bulky protecting group like TBDPS at this position would block this critical interaction, likely diminishing or abolishing topoisomerase II inhibitory activity. Conversely, for tubulin inhibition, this position is more tolerant to substitution. pharmacophorejournal.com
The three-dimensional shape of podophyllotoxin derivatives is paramount for their ability to bind to target proteins like tubulin and topoisomerase II. acs.orgnih.gov The molecule's conformation dictates how well it fits into the binding pocket of its receptor.
For tubulin binding, the molecule must adopt a specific conformation that allows the trimethoxyphenyl E-ring to fit into a hydrophobic pocket at the interface of α- and β-tubulin, in the colchicine (B1669291) binding site. rsc.orgtandfonline.com The relative orientation of the E-ring and the rest of the tetracyclic system is critical. nih.gov Molecular modeling studies suggest that chalcones, which also inhibit tubulin at this site, adopt an orientation similar to that of podophyllotoxin. csic.es The binding of a ligand can induce conformational changes in the protein, and a rigid view of the receptor is often insufficient to predict binding accurately. nih.govulaval.ca
For topoisomerase II inhibitors like etoposide, the spatial arrangement is also key. The C4-β configuration is essential for activity, orienting the large glycosidic substituent in a way that facilitates the inhibition of the enzyme. dovepress.comnih.gov The free rotation of the E-ring is also considered essential for this class of activity. pharmacophorejournal.com The introduction of a very large TBDPS group at the C4' position would create significant steric hindrance, likely altering the preferred conformation and preventing effective binding to either tubulin or topoisomerase II.
Impact of Linkers and Spacers in Hybrid and Dimeric Derivatives
To explore new therapeutic avenues and enhance potency, researchers have synthesized dimeric and hybrid podophyllotoxin derivatives. nih.gov In these molecules, two podophyllotoxin units or a podophyllotoxin unit and another pharmacophore are joined by a linker or spacer. nih.gov
The nature of the linker—its length, flexibility, and chemical composition—is critical to the biological activity of the resulting dimer. nih.gov Studies have shown that linker length can be a determining factor; for instance, in a series of podophyllotoxin–indirubin hybrids, a shorter acetyl linker resulted in the most potent compound, with activity decreasing as the linker was extended. nih.gov In another study on dimeric podophyllotoxin derivatives connected via triazole rings, the nature of the linker was found to significantly affect cytotoxicity, though the dimerization did not consistently improve activity over the monomeric counterparts. nih.gov These findings indicate that the linker is not merely a passive connector but plays an active role in positioning the pharmacophores for optimal interaction with their biological targets. nih.govnih.gov
Computational Chemistry and Molecular Modeling Studies of Podophyllotoxin Derivatives
Ligand-Protein Docking Simulations for Target Interactions
Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. nih.gov For podophyllotoxin (B1678966) derivatives, docking simulations are crucial for understanding their interactions with their primary biological target, tubulin, and in some cases, topoisomerase II. nih.govnih.gov These simulations help elucidate the binding mode and affinity, providing a rational basis for their anticancer effects.
Molecular docking studies have consistently shown that many podophyllotoxin derivatives bind to the colchicine-binding site on β-tubulin. nih.govnih.gov This interaction inhibits the polymerization of tubulin into microtubules, a process essential for cell division, thereby leading to cell cycle arrest and apoptosis. researchgate.net Molecular dynamics simulations have further supported that active compounds form stable interactions within this site. nih.gov
For other derivatives, particularly those developed from etoposide (B1684455) (a semi-synthetic derivative of podophyllotoxin), the target is topoisomerase II (topoII). nih.gov Docking simulations for these compounds model their binding at the topoII/DNA cleavage complex. For instance, a hybrid derivative was found to be anchored within the binding pocket through a cation−π linkage with the amino acid residue Arg487. acs.org The interaction is further stabilized by π-stacking interactions with DNA bases like G+5 and C–1. acs.org Such detailed interaction mapping is vital for designing derivatives with enhanced target specificity and potency.
| Derivative Type | Protein Target | Binding Site | Key Interacting Residues/Bases | Reported Interaction Energy |
|---|---|---|---|---|
| Podophyllotoxin-Vitamin C Hybrid | Tubulin | Not specified | Involves bonding and non-bonding interactions | -102.1 kJ mol⁻¹ tandfonline.com |
| Etoposide-Merbarone Hybrid (3f) | Topoisomerase IIα / DNA | Cleavage Complex | Arg487, G+5, C–1, T+1 | Not specified in source acs.org |
| Deoxypodophyllotoxin (B190956) | Tubulin | Colchicine-binding site | Not specified in source | Not specified in source nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity
Molecular dynamics (MD) simulations are used to analyze the physical motions of atoms and molecules over time. nih.gov In the study of podophyllotoxin derivatives, MD simulations complement docking studies by providing insights into the conformational stability of the ligand-receptor complex and refining binding affinity calculations. nih.govnih.gov
By simulating the dynamic behavior of the derivative within the binding pocket, researchers can assess the stability of the predicted binding pose. For example, MD simulations have been used to support experimental data by showing that active compounds like deoxypodophyllotoxin form stable and persistent interactions with the colchicine-binding site of tubulin. nih.gov For topoisomerase II inhibitors, atomistic force-field-based MD simulations have been employed to model the derivative bound to the topoII/DNA cleavage site, confirming the stability of the interactions identified through docking. nih.gov These simulations provide a more realistic representation of the biological environment and help to validate the binding hypotheses generated from static docking models.
Pharmacophore Modeling and Virtual Screening for Novel Analogues
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. arkat-usa.org For podophyllotoxin derivatives, composite pharmacophore models have been developed based on known active compounds. nih.govresearchgate.net
These models have been instrumental in understanding the structure-activity relationships of this class of compounds. A key finding from these studies is that the C-4 position of the podophyllotoxin scaffold represents a "variable region" that can accommodate considerable structural diversity without losing activity. nih.govresearchgate.net This insight has guided the synthesis of numerous C-4 modified analogues. Furthermore, pharmacophore hybridization strategies have been employed, where key features from different known inhibitors are combined to design novel compounds. For instance, combining the pharmacophoric elements of etoposide and merbarone (B1676292) led to the rational design of a new class of topoisomerase II poisons. nih.gov These validated pharmacophore models can then be used as 3D queries for virtual screening of large chemical databases to identify novel and structurally diverse analogues.
Quantum Chemical Calculations (e.g., DFT) for Mechanistic Insights and Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, reactivity, and other properties of molecules. journaljsrr.comresearchgate.net These calculations provide a deeper understanding of a molecule's intrinsic properties that govern its biological activity. researchgate.net
In the study of podophyllotoxin derivatives, DFT has been used to perform geometry optimization and calculate global chemical reactivity indices such as chemical potential (μ), hardness (η), and electrophilicity (ω). tandfonline.combohrium.com For example, a study on a proposed hybrid of podophyllotoxin and vitamin C used DFT calculations at the M06/6-311++G(d,p) level of theory to predict its chemical reactivity. tandfonline.combohrium.com The results suggested that the hybrid compound would have more nucleophilic properties compared to etoposide and teniposide (B1684490). tandfonline.com DFT can also be used to calculate thermodynamic parameters like heats of formation, which are important for energetic compounds, and to simulate spectroscopic data to aid in structural confirmation. semanticscholar.org
| Parameter | Symbol | Calculated Value | Reference |
|---|---|---|---|
| Chemical Potential | μ | -3.836 eV | tandfonline.combohrium.com |
| Chemical Hardness | η | 2.402 eV | tandfonline.combohrium.com |
| Global Softness | S | 0.416 eV | tandfonline.combohrium.com |
| Electrophilicity Index | ω | 3.061 eV | tandfonline.combohrium.com |
In Silico Design of Novel Podophyllotoxin Analogues
The culmination of the computational methods described above is the in silico design of novel podophyllotoxin analogues with potentially superior properties. tandfonline.combuu.ac.th This rational design process leverages the insights gained from docking, MD simulations, pharmacophore modeling, and quantum chemical calculations to propose new structures with enhanced potency, better selectivity, or improved pharmacokinetic profiles.
The process often begins with a validated computational model, such as a pharmacophore or a reliable docking protocol. This model is then used to design a focused library of virtual compounds. For example, based on the knowledge that the C-4 position can be modified, designers can create a library of analogues with diverse substituents at this position. nih.gov A library of 154 podophyllotoxin analogues was designed and studied using docking and MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) models to develop quantitative structure-activity relationships (QSAR). nih.gov In another example, a novel hybrid compound of podophyllotoxin and vitamin C was proposed and analyzed in silico, showing promising anti-tubulin activity and favorable characteristics for a drug delivery system. tandfonline.combohrium.com These computationally designed leads then become high-priority targets for chemical synthesis and subsequent biological evaluation.
Biochemical and Cellular Evaluation of Podophyllotoxin Derivatives in Vitro Mechanistic Focus
In Vitro Tubulin Polymerization Assays
No data is available on the effects of O-TBDPS-Podophyllotoxin on tubulin polymerization.
DNA Topoisomerase II Inhibition Assays (e.g., DNA unwinding, DNA cleavage)
No data is available on the inhibitory activity of this compound against DNA topoisomerase II.
Cell Cycle Analysis by Flow Cytometry
No studies have been published analyzing the effects of this compound on the cell cycle of cancer cells.
Apoptosis Induction Assays (e.g., Annexin V staining, caspase activity)
There is no available research on the ability of this compound to induce apoptosis.
Biochemical Analysis of Resistance Mechanisms (e.g., altered protein expression, efflux pump activity)
No information exists regarding the mechanisms of resistance to this compound.
Chemical Strategies for Enhanced Biopharmaceutical Profile of Podophyllotoxin Derivatives Excluding Clinical Applications
Prodrug Design for Improved Chemical Properties (e.g., solubility, stability)
Prodrug design is a sophisticated strategy to transiently modify the chemical structure of a parent drug, thereby improving its physicochemical properties like solubility and stability. In the context of complex, multi-step syntheses of podophyllotoxin (B1678966) derivatives, protecting groups are indispensable tools. The TBDPS group, a bulky silyl (B83357) ether, is utilized to selectively mask the reactive hydroxyl group of podophyllotoxin, forming O-TBDPS-Podophyllotoxin.
This protection serves two primary purposes. First, it enhances the stability of the podophyllotoxin molecule during subsequent chemical reactions that might otherwise affect the unprotected hydroxyl group. Second, the lipophilic nature of the TBDPS group can improve the solubility of the intermediate in organic solvents, facilitating easier handling and purification during the synthetic process. It is important to note that the TBDPS group is a temporary modification and is removed in a later step to yield the final, active drug derivative. This transient protection is a critical step in the rational design of podophyllotoxin prodrugs with enhanced chemical properties.
Conjugation to Polymer-Based Drug Carriers and Nanosystems
The conjugation of podophyllotoxin to polymer-based drug carriers and the formation of nanosystems represent a promising approach to improve its therapeutic index. nih.govresearchgate.net These nanosystems can enhance solubility, prolong circulation time, and facilitate targeted delivery to tumor tissues. The synthesis of such complex systems often relies on intermediates like this compound to ensure precise chemical modifications.
The synthesis of podophyllotoxin-containing nanoconjugates is a multi-step process that often involves the use of protecting groups to achieve the desired molecular architecture. A general synthetic strategy can be outlined as follows:
Protection of a Linker Molecule: A bifunctional linker molecule, which will connect podophyllotoxin to the carrier, is first protected at one of its reactive sites. For instance, a diol linker can be monoprotected with a bulky silyl group like tert-butyldimethylsilyl chloride (TBDMSCl), which is chemically similar to the TBDPS group. researchgate.net This ensures that only one of the hydroxyl groups is available for the subsequent reaction.
Conjugation to Podophyllotoxin: The free hydroxyl group of the protected linker is then conjugated to podophyllotoxin, often through a carbonate or ester linkage. researchgate.net This reaction yields an intermediate where podophyllotoxin is attached to the protected linker.
Deprotection: The protecting group (e.g., TBDMS) is then selectively removed from the other end of the linker, exposing a new reactive site. researchgate.net
Conjugation to the Carrier: This newly exposed functional group is then used to attach the entire podophyllotoxin-linker construct to a polymer backbone or another molecule that will drive the self-assembly into a nanosystem. researchgate.net For example, it can be conjugated to a hydrophilic polymer like polyethylene (B3416737) glycol (PEG) or a targeting ligand like methotrexate. researchgate.net
Self-Assembly: The resulting amphiphilic molecule, consisting of the hydrophobic podophyllotoxin and a hydrophilic polymer or molecule, can then self-assemble into nanoparticles or micelles in an aqueous environment. nih.govresearchgate.net
This systematic approach, enabled by the use of protecting groups, allows for the precise construction of well-defined nanoconjugates with controlled drug loading and functionality.
The in vitro drug release from podophyllotoxin-bearing nanocarriers is a critical determinant of their therapeutic efficacy. The release profile is primarily governed by the nature of the linker connecting podophyllotoxin to the nanocarrier. Since this compound is an intermediate and the TBDPS group is removed during synthesis, the release characteristics are a feature of the final nanoconjugate.
Often, these nanocarriers are designed to release their payload in response to specific stimuli present in the tumor microenvironment. For example, linkers that are sensitive to acidic pH or high concentrations of glutathione (B108866) (GSH) are commonly employed.
pH-Dependent Release: At a physiological pH of 7.4, the nanocarriers are typically stable, minimizing premature drug release. However, in the acidic environment of tumors (pH ~5.0-6.5), the pH-sensitive linker is cleaved, triggering the release of podophyllotoxin. nih.govmdpi.com For instance, podophyllotoxin released from chitosan (B1678972) nanoparticles exhibited pH-dependency, with approximately 80% of the drug released at pH 3.7 over 30 hours, while the release was slower in neutral or basic conditions. mdpi.com
Redox-Responsive Release: The intracellular environment of cancer cells is characterized by a high concentration of reducing agents like GSH. Disulfide bonds incorporated into the linker structure are stable in the bloodstream but are rapidly cleaved in the presence of high GSH levels, leading to the release of podophyllotoxin inside the cancer cells. nih.gov In one study, podophyllotoxin release from nanoparticles with a disulfide linker was significantly enhanced in the presence of dithiothreitol (B142953) (DTT), a reducing agent that mimics the intracellular environment. nih.gov
The following table summarizes representative in vitro release data for different podophyllotoxin nanocarrier systems.
| Nanocarrier System | Stimulus | Release Conditions | Cumulative Release | Time Frame |
| Podophyllotoxin-Chitosan Nanoparticles | pH | pH 3.7 | ~80% | 30 hours |
| Podophyllotoxin-PEG Nanoparticles | H₂O₂ | 1 mM H₂O₂ | >78% | 48 hours |
| Dimeric Podophyllotoxin Nanoparticles | Redox (DTT) | High DTT concentration | 97% | Not specified |
This table is generated based on data from multiple sources for illustrative purposes. nih.govmdpi.com
The cellular uptake of podophyllotoxin nanoconjugates is a crucial step for their pharmacological activity. Similar to drug release, the cellular uptake mechanism is a property of the final nanocarrier, not the this compound intermediate. Nanoparticles are generally taken up by cells through endocytosis, a process that is influenced by their size, shape, and surface chemistry. nih.gov
For instance, the cellular uptake of chitosan-based nanoparticles is facilitated by electrostatic interactions between the positively charged chitosan and the negatively charged cell membrane. mdpi.com Furthermore, the uptake of podophyllotoxin-loaded nanoparticles has been shown to be time-dependent. nih.gov The surface modification of nanocarriers with targeting ligands, such as peptides or antibodies, can further enhance their uptake by cancer cells that overexpress the corresponding receptors.
Stimuli-Responsive Prodrug Architectures (e.g., pH-sensitive, H2O2-responsive)
The development of stimuli-responsive prodrug architectures allows for the targeted release of podophyllotoxin in the tumor microenvironment, thereby reducing systemic toxicity. nih.gov The synthesis of these sophisticated molecules is highly dependent on the use of protecting groups like TBDPS to selectively mask certain reactive sites while others are modified.
By protecting the primary hydroxyl group of podophyllotoxin as a TBDPS ether, other parts of the molecule can be functionalized with stimuli-responsive linkers. For example, an oxalate (B1200264) ester linkage can be introduced, which is specifically cleaved in the presence of hydrogen peroxide (H₂O₂), a reactive oxygen species found at elevated levels in the tumor microenvironment. rsc.org
A typical synthetic route for an H₂O₂-responsive prodrug might involve reacting this compound with a linker containing an H₂O₂-sensitive moiety. After the linker is attached, the TBDPS group is removed, and the molecule may be further conjugated to a polymer like PEG to form self-assembling nanoparticles. nih.govrsc.org In the presence of H₂O₂, the linker is cleaved, releasing the active podophyllotoxin. Studies have shown that over 78% of the parent compound can be released from such H₂O₂-responsive nanoparticles within 48 hours, compared to less than 20% in the absence of H₂O₂. nih.gov
Similarly, pH-sensitive linkers can be incorporated into the prodrug design. These linkers are stable at neutral pH but hydrolyze in the acidic tumor microenvironment to release the drug. The ability to construct these complex, stimuli-responsive prodrugs relies heavily on the foundational strategy of using protecting groups like TBDPS to direct the chemical synthesis.
Biosynthetic Pathways of the Parent Compound Podophyllotoxin
Enzymatic Steps and Key Intermediates in Lignan (B3055560) Biosynthesis
The biosynthesis of podophyllotoxin (B1678966) is a multi-step process that begins with precursors from the well-established phenylpropanoid pathway. rug.nlnih.gov The journey from the amino acid phenylalanine to the core lignan structure involves numerous enzymes and intermediate compounds.
The pathway initiates with the conversion of phenylalanine into coniferyl alcohol. nih.gov This precursor then undergoes a critical dimerization step to form the first lignan intermediate, (+)-pinoresinol. wikipedia.orgnih.gov This reaction is a cornerstone of lignan biosynthesis.
From (+)-pinoresinol, the pathway proceeds through a series of enzymatic transformations:
Reduction: An NADPH-dependent pinoresinol/lariciresinol reductase enzyme sequentially reduces (+)-pinoresinol to (+)-lariciresinol and then to (-)-secoisolariciresinol. nih.govarkat-usa.orgoup.com
Dehydrogenation: The intermediate (-)-secoisolariciresinol is then converted to (-)-matairesinol by the action of secoisolariciresinol (B192356) dehydrogenase (SDH), an NAD-dependent enzyme. nih.govarkat-usa.orgnsf.gov
Further Modifications: The pathway from (-)-matairesinol to the podophyllotoxin core involves a series of hydroxylations, methylations, and ring closures catalyzed by enzymes such as cytochrome P450 monooxygenases and O-methyltransferases. nih.govnsf.gov Key subsequent intermediates include (-)-pluviatolide and (-)-yatein. nih.govnih.gov A crucial step is the closure of the core cyclohexane (B81311) ring of the aryltetralin scaffold, which is accomplished by an oxoglutarate-dependent dioxygenase. nih.gov
The complete elucidation of these steps, particularly the identification of six key enzymes in 2015, has provided a near-complete roadmap of podophyllotoxin biosynthesis. wikipedia.orgnih.gov
Key Intermediates in Podophyllotoxin Biosynthesis
| Intermediate Compound | Precursor | Key Enzyme(s) |
|---|---|---|
| Coniferyl alcohol | Phenylalanine | Phenylpropanoid pathway enzymes |
| (+)-Pinoresinol | Coniferyl alcohol | Dirigent Protein, Laccase/Peroxidase |
| (+)-Lariciresinol | (+)-Pinoresinol | Pinoresinol/lariciresinol reductase (PLR) |
| (-)-Secoisolariciresinol | (+)-Lariciresinol | Pinoresinol/lariciresinol reductase (PLR) |
| (-)-Matairesinol | (-)-Secoisolariciresinol | Secoisolariciresinol dehydrogenase (SDH) |
| (-)-Pluviatolide | (-)-Matairesinol | Cytochrome P450 monooxygenase |
| (-)-5′-desmethoxy-yatein | (-)-Pluviatolide | Methyltransferase |
| (-)-Yatein | (-)-5′-desmethoxy-yatein | O-methyltransferase (OMT1) |
| Deoxypodophyllotoxin (B190956) | (-)-Yatein | Series of enzymes |
Role of Dirigent Proteins in Stereoselective Coupling
The formation of lignans (B1203133) from monolignol precursors presents a significant chemical challenge: controlling the stereochemistry of the final product. In vitro, the oxidation of coniferyl alcohol leads to a racemic mixture of products. arkat-usa.orgoup.com However, in plants, this coupling is highly specific, producing predominantly one enantiomer. This stereochemical control is mediated by a special class of non-enzymatic proteins known as dirigent proteins (from the Latin dirigere, meaning to guide). oup.comresearchgate.net
Dirigent proteins function by capturing and orienting the monolignol radicals, which are generated by an oxidative enzyme like laccase or peroxidase. oup.comresearchgate.net This precise orientation ensures that the subsequent coupling reaction occurs in a regio- and stereospecific manner. oup.comoup.com In the context of podophyllotoxin biosynthesis, a dirigent protein specifically guides the coupling of two coniferyl alcohol radicals to form exclusively (+)-pinoresinol, the first key intermediate in the pathway. nih.govnih.gov The discovery of these proteins in Forsythia suspensa and their subsequent characterization in Podophyllum species were pivotal in understanding how plants achieve the specific stereochemistry essential for the biological activity of lignans like podophyllotoxin. nih.govoup.comresearchgate.net
Biotechnological and Metabolic Engineering Approaches for Podophyllotoxin Production
The high demand for podophyllotoxin as a precursor for semi-synthetic anticancer drugs like etoposide (B1684455) and teniposide (B1684490), coupled with the slow growth and limited geographical distribution of Podophyllum plants, has driven the search for alternative production methods. rug.nlnih.gov Biotechnological and metabolic engineering strategies offer promising solutions to this supply problem. nih.govthesciencein.org
Plant Cell and Organ Cultures: One of the earliest approaches involved the use of plant cell suspension and callus cultures. nih.govslideshare.net Researchers have successfully established cultures of Podophyllum hexandrum that produce podophyllotoxin. nih.gov The yield can be enhanced by optimizing culture conditions, such as medium composition, and by adding precursors or elicitors (compounds that stimulate defense responses and secondary metabolite production). slideshare.netresearchgate.net Hairy root cultures have also been explored as a stable, high-yield production platform. nih.gov
Metabolic Engineering: With the elucidation of the podophyllotoxin biosynthetic pathway, it has become possible to engineer metabolic pathways in heterologous hosts (such as microbes or other plants) to produce the compound. rug.nlresearchgate.net This involves transferring the identified genes that encode the biosynthetic enzymes into a host organism. rug.nl While the complexity of the pathway, involving numerous enzymes and potential compartmentalization within the cell, presents a significant challenge, progress is being made. rug.nlresearchgate.net Transcriptome mining has been a powerful tool to identify the candidate genes involved in the pathway. nih.gov Genetic engineering of the phenylpropanoid pathway, which provides the initial building blocks, is another strategy to increase the flux towards lignan production. slideshare.net These approaches aim to create sustainable, scalable, and economically viable sources of podophyllotoxin, independent of harvesting endangered plant species. nih.govthieme-connect.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
